3-Ethyl-5-methyl-1H-indazole
Description
Structure
3D Structure
Properties
CAS No. |
110967-34-5 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-ethyl-5-methyl-2H-indazole |
InChI |
InChI=1S/C10H12N2/c1-3-9-8-6-7(2)4-5-10(8)12-11-9/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
URVJQVBRGZLRNH-UHFFFAOYSA-N |
SMILES |
CCC1=C2C=C(C=CC2=NN1)C |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NN1)C |
Synonyms |
1H-Indazole, 3-ethyl-5-methyl- |
Origin of Product |
United States |
Advanced Characterization Techniques for 3 Ethyl 5 Methyl 1h Indazole
Comprehensive Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are paramount in the characterization of 3-Ethyl-5-methyl-1H-indazole, offering non-destructive and highly detailed insights into its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of an indazole derivative provides specific information about the chemical environment of each hydrogen atom. For instance, in related 3-methyl-1H-indazole structures, the methyl protons typically appear as a singlet around 2.5-2.7 ppm. rsc.orggoogle.com Aromatic protons on the indazole ring are expected to resonate in the downfield region, generally between 7.0 and 8.5 ppm, with their multiplicity and coupling constants revealing their substitution pattern. The ethyl group at the 3-position would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling constants (J) typically around 7 Hz.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. In a derivative like 3-methyl-1-propyl-1H-indazole, the methyl carbon appears around 11.9 ppm, while the carbons of the propyl group and the aromatic ring resonate at distinct chemical shifts. rsc.org For this compound, the ethyl group's carbons and the C5-methyl carbon would have characteristic signals. The aromatic and heterocyclic carbons of the indazole core typically appear in the range of 108 to 151 ppm. rsc.org
2D NMR and NOESY: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is particularly useful for confirming the regiochemistry of substitution on the indazole ring. For example, nOe analysis was used to differentiate between 3-Ethoxycarbonyl-5-methyl-1H-indazole and its 6-methyl isomer. wiley-vch.de
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indazoles
| Compound | ¹H NMR (Solvent) δ [ppm] | ¹³C NMR (Solvent) δ [ppm] | Reference |
|---|---|---|---|
| 3-methyl-1-phenyl-1H-indazole | (400 MHz, CDCl₃) δ 7.74–7.71 (m, 4H), 7.54–7.50 (m, 2H), 7.44–7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H) | (100 MHz, CDCl₃) δ 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9 | rsc.org |
| 3-methyl-1-propyl-1H-indazole | (400 MHz, CDCl₃) δ 7.65 (d, J = 8.1 Hz, 1H), 7.36 (d, J = 12.8 Hz, 2H), 7.15–7.02 (m, 1H), 4.27 (t, J = 7.0 Hz, 2H), 2.58 (s, 3H), 1.98–1.87 (m, 2H), 0.93 (t, J = 7.4 Hz, 3H) | (100 MHz, CDCl₃) δ 141.1, 140.4, 126.0, 123.2, 120.4, 119.5, 108.9, 50.2, 23.4, 11.9, 11.5 | rsc.org |
| 3-methyl-1H-indazole | (300MHz, CDCl₃) δ 13.23(s, 1H), 7.65(d, 1H), 7.37(t, 1H), 7.04(d, 1H), 6.91(t, 1H), 2.55(s, 3H) | Not specified in source | google.com |
High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS)
Mass spectrometry techniques are crucial for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement of the parent ion, allowing for the determination of the molecular formula with high confidence. For example, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, 3-methyl-1-propyl-1H-indazole (C₁₁H₁₅N₂), is 175.1230, with the found value being 175.1224. rsc.org This level of accuracy is essential for confirming the elemental composition.
Mass Spectrometry (MS): Standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry reveals the molecular ion peak and provides information about the fragmentation pattern of the molecule. This fragmentation can offer structural clues. For instance, in the EI spectrum of 3-methyl-1-propyl-1H-indazole, the molecular ion (M⁺) is observed at m/z 174, with other significant fragments appearing at 145, 128, 91, and 77. rsc.org
Table 2: HRMS Data for Related Indazole Derivatives
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| 3-methyl-1-propyl-1H-indazole | C₁₁H₁₅N₂ | 175.1230 | 175.1224 | rsc.org |
| Ethyl 3-phenyl-1H-indazole-6-carboxylate | C₁₆H₁₅N₂O₂ | 267.1128 | 267.1134 | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. derpharmachemica.com C-H stretching vibrations from the aromatic ring and the alkyl groups (ethyl and methyl) are expected in the 2850-3100 cm⁻¹ range. The C=N and C=C stretching vibrations within the fused ring system usually appear in the 1450-1650 cm⁻¹ region. derpharmachemica.com For example, the IR spectrum of 3-methyl-1-propyl-1H-indazole shows notable peaks at 1583, 1473, and 747 cm⁻¹. rsc.org
Table 3: Characteristic IR Absorption Frequencies for Substituted Indazoles
| Compound | Key IR Absorptions (cm⁻¹) | Reference |
|---|---|---|
| N,N-diethyl-1H-indazole-3-carboxamide | 3436, 3149, 2972, 1579, 1495 | derpharmachemica.com |
| 3-methyl-1-phenyl-1H-indazole | 1594, 1507, 1443, 750 | rsc.org |
| 3-methyl-1-propyl-1H-indazole | 1583, 1473, 1349, 1027, 747 | rsc.org |
Other Advanced Characterization Methodologies (e.g., X-ray Crystallography for indazole derivatives)
Computational and Theoretical Investigations of 3 Ethyl 5 Methyl 1h Indazole Analogues
Density Functional Theory (DFT) Studies on Indazole Derivatives
Density Functional Theory (DFT) has become a primary computational method for investigating the properties of indazole derivatives. nih.govresearchgate.net These studies allow for the accurate prediction of various molecular attributes, from geometric parameters to electronic behavior.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. Through geometry optimization, theoretical models can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, computational studies on indazole analogues have identified and validated their structural integrity by analyzing these parameters. researchgate.net The electronic structure, which dictates the molecule's properties and behavior, is also elucidated. Natural Bond Orbital (NBO) analysis, a common component of these studies, can identify key orbital interactions, such as the delocalization of electron density within the indazole ring system, which contributes to its stability. researchgate.net
Table 1: Representative Calculated Bond Parameters for Indazole Analogues
| Parameter | Description | Typical Finding |
| Bond Types | Analysis identifies various bond types within the molecule. | In one study, seven distinct bond types were identified for an indazole derivative. researchgate.net |
| Bond Angles | The angles between adjacent bonds are calculated. | Nine primary bond angles were characterized in the same derivative. researchgate.net |
| NBO Analysis | Identifies hyperconjugative interactions and charge delocalization. | Strong stabilization from lone pair donations to antibonding orbitals enhances delocalization in the indazole ring. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive and less stable. nih.gov DFT studies on various indazole derivatives have calculated these energy gaps to understand their reactivity profiles. nih.govresearchgate.net For example, a computational study on novel 3-carboxamide indazoles identified compounds with the most substantial HOMO-LUMO energy gaps, suggesting higher stability. nih.gov
Table 2: Sample HOMO-LUMO Energy Gaps for Indazole Derivatives from DFT Studies
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
| 3-Carboxamide Indazole 8a | -6.34878 | -1.4283 | 4.92048 | High Hardness, Low Reactivity nih.gov |
| 3-Carboxamide Indazole 8c | -5.47317 | -1.14426 | 4.32891 | Moderate Reactivity nih.gov |
| 3-Carboxamide Indazole 8u | -6.8823 | -2.45457 | 4.42773 | Good Electron Donor nih.gov |
| DCBIP | - | - | 4.9797–4.9879 | Minimal solvent influence on stability researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface displays regions of varying electrostatic potential, typically color-coded: red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential) prone to nucleophilic attack. mdpi.com Green and yellow areas represent intermediate potential.
For indazole analogues, MEP studies help identify the most reactive sites. For example, in one analysis, negative electrostatic potential was observed near oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic interaction. mdpi.com Conversely, positive potentials are often found over aromatic hydrogen atoms, marking them as sites for nucleophilic interaction. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Theoretical thermochemical calculations provide essential data on the stability and energy of molecules. The standard molar enthalpy of formation (ΔfHm°) is a key thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Experimental and theoretical studies have been conducted to determine the enthalpy of formation for various indazole compounds in both condensed and gas phases. medsci.cn These calculations are vital for understanding the energetic landscape of chemical reactions involving indazole derivatives. For instance, calculations have shown that the 1H-tautomer of indazole is more stable than the 2H tautomer by approximately 15 kJ·mol⁻¹ (3.6 kcal mol⁻¹). researchgate.netnih.gov
Tautomerism and Isomerism in Indazole Systems (1H vs. 2H)
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is attached to the N1 or N2 atom of the pyrazole (B372694) ring, respectively. nih.gov This tautomerism significantly influences the synthesis, reactivity, and biological properties of these compounds. nih.gov
Computational studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.gov The energy difference between the two tautomers is a key factor governing their equilibrium distribution.
Gas Phase and General Stability : Calculations indicate the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 to 3.9 kcal/mol (around 15-16 kJ·mol⁻¹). researchgate.netnih.gov This inherent stability makes the 1H form the predominant tautomer in most conditions. nih.gov
Solvent Effects : The polarity of the solvent can influence the tautomeric equilibrium. While the 1H form generally predominates, less polar solvents can stabilize the 2H tautomer in certain substituted indazoles, particularly if intramolecular hydrogen bonding is possible. researchgate.netbgu.ac.il
Intermolecular Interactions : The stability of the 2H tautomer can be significantly enhanced through the formation of stable centrosymmetric dimers via intermolecular hydrogen bonds. researchgate.netbgu.ac.il In some cases, these dimers of the 2H form are more stable than the corresponding dimers of the 1H tautomer, shifting the equilibrium. researchgate.netbgu.ac.il
Table 3: Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers
| Method/Condition | Property | Energy Difference (1H vs. 2H) | More Stable Tautomer |
| MP2/6-31G | Electronic Energy (ΔE) | 3.6 kcal mol⁻¹ | 1H-Indazole researchgate.net |
| MP2/6-31G | Enthalpy (ΔH298) | 3.9 kcal mol⁻¹ | 1H-Indazole researchgate.net |
| MP2/6-31G | Gibbs Free Energy (ΔG⁰298) | 4.1 kcal mol⁻¹ | 1H-Indazole researchgate.net |
| MP2/6-31G | Electronic Energy (ΔE) | 15 kJ·mol⁻¹ | 1H-Indazole nih.gov |
| DFT (in solution) | Dimer Stability | - | 2H-dimer can be more stable researchgate.netbgu.ac.il |
Mechanistic Insights into Tautomeric Interconversions and Their Influence on Reactivity
Indazole, a bicyclic aromatic heterocycle, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govnih.govmdpi.com The position of the proton on the nitrogen atom of the pyrazole ring significantly influences the molecule's electronic properties, stability, and reactivity. nih.gov Computational studies, including thermodynamic internal energy calculations, have consistently shown that the 1H-indazole form is the predominant and more stable tautomer compared to the 2H-indazole in various phases. nih.govmdpi.com For the parent indazole molecule, the 1H-tautomer is calculated to be approximately 15 kJ·mol⁻¹ more stable than the 2H form. nih.gov
This tautomerism is critical in understanding the reactivity of indazole derivatives. The presence of two nitrogen atoms allows for different sites of reaction, such as alkylation or acylation. The specific tautomeric form present under reaction conditions can dictate the regioselectivity of a chemical transformation. For instance, the reaction of NH-indazoles with formaldehyde (B43269) in an acidic medium has been studied to understand the mechanism of N-hydroxymethylation. Theoretical calculations using methods like the gauge-invariant atomic orbitals (GIAO) at the B3LYP/6-311++G(d,p) level have been instrumental in corroborating experimental observations, confirming the formation of N1-substituted products. nih.gov The electronic character of substituents on the benzene (B151609) ring can further influence the tautomeric equilibrium and, consequently, the reaction pathways and outcomes.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, enabling the prediction of biological activity based on the physicochemical properties of molecules. For indazole derivatives, 3D-QSAR models have been successfully developed to correlate their structural features with specific biological activities. nih.gov These models are crucial for designing new, more potent inhibitors for various therapeutic targets.
One such study focused on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy. nih.gov Using Field and Gaussian-based 3D-QSAR approaches, researchers identified the structural variables that influence inhibitory potency. The resulting steric and electrostatic contour maps provide a structural framework that helps in understanding the variability in the activity of the compounds and guides the design of new inhibitors. nih.gov These models are validated using statistical methods like partial least squares (PLS) and cross-validation techniques (e.g., leave-one-out) to ensure their predictability. nih.govnih.gov
Another example involves the development of QSAR models for indazole derivatives as histone deacetylase (HDAC) inhibitors for breast cancer treatment. nih.gov Multiple linear regression (MLR) was used to build models that successfully predicted the inhibitory activity (pIC₅₀) of a series of 43 indazole compounds. nih.gov These validated QSAR models are then used to design novel compounds with potentially superior activity.
Table 1: Statistical Validation of a Sample QSAR Model for Indazole Derivatives
| Parameter | Value | Description |
|---|---|---|
| q² | 0.7523 | Cross-validated correlation coefficient (leave-one-out) |
| pred_r² | 0.8714 | Predictive correlation coefficient for the external test set |
| N | 43 | Number of compounds in the dataset |
| Method | MLR/GA | Multiple Linear Regression with Genetic Algorithm variable selection |
Note: Data is representative of typical QSAR studies on heterocyclic inhibitors. nih.govjyoungpharm.org
Molecular Dynamics (MD) Simulations for Conformational Analysis of Indazole Derivatives
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For indazole derivatives, MD simulations provide crucial insights into their conformational flexibility and the stability of their interactions with biological targets. nih.govijsrset.com These simulations are often employed to validate the results of molecular docking studies and to understand the structural basis of a ligand's binding affinity. nih.gov
In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex. For example, after docking a potent indazole derivative into the active site of a target protein like HIF-1α or VEGFR-2, an MD simulation can be run for a significant duration (e.g., 100 ns). nih.govnih.govijsrset.com Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues, are monitored. A stable RMSD for the ligand throughout the simulation indicates that it remains firmly bound in the active site, confirming a stable binding mode. mdpi.com
These simulations have illustrated the importance of several factors for stable binding, including interactions with the solvent-accessible region of the enzyme, the presence of specific linkers (like an NH group), and the degree of conformational restriction of the indazole derivative. nih.gov By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are persistent over time and critical for the ligand's biological activity. mdpi.com
In Silico Drug Design Approaches and Molecular Docking Studies with Indazole Scaffolds
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov In silico drug design, particularly molecular docking, is extensively used to explore and optimize the therapeutic potential of indazole derivatives. nih.govnih.gov This approach computationally predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mechanism of action. mdpi.com
Molecular docking studies have been instrumental in the development of indazole-based inhibitors for numerous targets. For instance, in the design of novel HDAC inhibitors, docking simulations revealed that specific amino acid residues, such as ILE1122 and PRO1123, play a significant role in the binding of indazole derivatives to the 6CE6 protein. nih.gov Based on these insights, new compounds were designed with high docking scores (e.g., -9.3 kcal/mol), surpassing that of the FDA-approved drug Raloxifene. nih.gov
Similarly, docking studies on indazole derivatives as VEGFR-2 inhibitors helped to rationalize the structure-activity relationship (SAR) observed in a synthesized series. nih.gov The calculations, combined with free energy calculations, provided a basis for optimizing the compounds to achieve high potency, with some derivatives exhibiting IC₅₀ values in the low nanomolar range (e.g., 5.4 nM). nih.gov The docking analyses consistently highlight the importance of specific interactions, such as hydrogen bonds and π-π stacking, between the indazole core or its substituents and the amino acid residues in the target's active site. nih.gov
Table 2: Representative Molecular Docking Results for Indazole Derivatives against Various Targets
| Compound Series | Target Protein | Range of Docking Scores (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indazole-HDAC Inhibitors | HDAC (6CE6) | -7.9 to -9.3 | ILE1122, PRO1123 |
| Indazole-VEGFR-2 Inhibitors | VEGFR-2 | Not specified (IC₅₀ of 5.4 nM for best compound) | Cys919, Glu885 |
| Indazole-TryR Inhibitors | Trypanothione Reductase (TryR) | Not specified | Carbon–hydrogen bonds, π–π T-shaped interactions |
| Indazole-c-Kit Inhibitors | c-Kit Tyrosine Kinase | Not specified (Confirmed stable binding) | Not specified |
Note: This table compiles representative findings from various in silico studies to illustrate the application of molecular docking. nih.govnih.govnih.govmdpi.com
Applications of 3 Ethyl 5 Methyl 1h Indazole and Indazole Derivatives in Materials Science
Indazole Derivatives as Ligands in Catalysis
The indazole ring, with its two nitrogen atoms, possesses excellent coordination capabilities, making its derivatives highly effective ligands in catalysis. nih.gov This has led to their use in the construction of sophisticated catalytic systems, including Metal-Organic Frameworks and coordination complexes with various transition metals.
Metal-Organic Framework (MOF) Ligands Incorporating Indazole Moieties
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the structure, porosity, and ultimately the function of the MOF. Indazole derivatives, such as 1H-indazole-5-carboxylic acid, have been successfully employed as ligands in the synthesis of novel MOFs. researchgate.net
For instance, two zinc-based MOFs synthesized using 1H-indazole-5-carboxylic acid and bipyridine-like linkers demonstrated flexible and porous 3D structures. researchgate.net The incorporation of the indazole moiety contributes to the stability and functionality of the framework. Azolate-containing ligands, like indazole, are noted for forming strong bonds with first-row transition metals, which is a key factor in the development of stable MOFs. researchgate.net The functionalization of the indazole ring allows for the tuning of the MOF's properties, creating tailored materials for applications in gas storage, separation, and catalysis. ua.essoton.ac.uk
Coordination Chemistry with Transition Metals for Catalytic Applications
The coordination of indazole derivatives with transition metals has emerged as a powerful strategy for developing catalysts for a variety of organic transformations. nih.govresearchgate.net Metals such as rhodium, palladium, and copper, when complexed with indazole-based ligands, have shown significant catalytic activity. researchgate.netnih.gov
Transition-metal-catalyzed C–H activation and annulation sequences are prominent examples where indazole derivatives play a key role. nih.gov For example, Rh(III)/Cu(II) catalytic systems have been used for the synthesis of 1H-indazoles through sequential C–H bond activation and intramolecular annulation. nih.gov Similarly, palladium-catalyzed cross-coupling reactions are widely used to functionalize the indazole scaffold, creating complex molecules with potential applications in materials and medicinal chemistry. researchgate.netnih.gov The indazole ligand's electronic properties can influence the reactivity and selectivity of the metal center, enabling the synthesis of complex molecular architectures. rsc.org
Development of Functional Materials Incorporating Indazole Units
The inherent electronic and photophysical properties of the indazole ring system make it an attractive component for the design of advanced functional materials. researchgate.net Researchers have leveraged these properties to create materials with applications in luminescence, polymer science, and electronics.
Luminescent and Aggregation-Induced Emission (AIE) Materials Based on Indazole Scaffolds
Indazole derivatives have shown considerable promise in the development of luminescent materials. When coordinated with certain metal ions, particularly d¹⁰ metals like zinc(II) and cadmium(II), indazole-based complexes can exhibit strong photoluminescence. researchgate.net For example, MOFs based on 1H-indazole-5-carboxylic acid and zinc have been shown to exhibit fascinating luminescent properties, including thermometry and long-lasting phosphorescence. researchgate.net The emission in these materials is often driven by ligand-centered transitions, which can be modulated by the choice of metal and the specific substituents on the indazole ring.
A particularly interesting phenomenon in materials science is Aggregation-Induced Emission (AIE), where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govnih.gov This effect is typically attributed to the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. researchgate.net While the AIE phenomenon has been extensively studied for other nitrogen-containing heterocycles like imidazoles, its exploration in indazole-based systems is an emerging area of research. nih.govresearchgate.net The development of indazole derivatives exhibiting AIE could lead to new applications in sensors, bio-imaging, and solid-state lighting.
Applications in Polymer Science and Coatings
The incorporation of indazole units into polymer backbones or as pendant groups can impart specific functionalities to the resulting materials. The rigid and aromatic nature of the indazole scaffold can enhance the thermal stability and mechanical properties of polymers. Furthermore, the functional groups on the indazole ring can be modified to control solubility, reactivity, and intermolecular interactions. While the application of indazole derivatives in polymer science and coatings is a developing field, their established use as versatile chemical intermediates suggests potential for creating polymers with tailored optical, electronic, or bioactive properties.
Electronic and Optical Materials Featuring Indazole Derivatives
The π-conjugated system of the indazole ring makes its derivatives suitable candidates for use in electronic and optical materials. nih.govresearchgate.net There is growing interest in using indazole derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. Their electronic properties can be tuned by introducing electron-donating or electron-withdrawing groups onto the indazole scaffold. researchgate.net This allows for the design of materials with specific energy levels (HOMO/LUMO) to optimize charge injection and transport in electronic devices. The unique electronic characteristics of indazoles make them promising for the development of new electronically active materials. researchgate.net
Role of Indazole Scaffold in Bio-inspired Materials and Coatings (e.g., Poly(dopamine) Copolymers)
The indazole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has garnered significant attention in materials science, particularly in the development of bio-inspired materials and coatings. mdpi.compnrjournal.comnih.govnih.gov Inspired by the adhesive properties of mussel proteins, researchers have explored the incorporation of indazole derivatives into polydopamine (PDA) coatings to create functional materials with enhanced properties. nih.gov This approach expands the chemistry beyond catecholamines to include heterocyclic catechol derivatives for creating these advanced materials. nih.gov
The copolymerization of indazole ligands with dopamine (B1211576) has been shown to yield functional coatings with unique characteristics. nih.gov For instance, the integration of 5,6-Dihydroxy-1H-indazole (DHI) into the self-polymerization of dopamine allows for the creation of copolymer coatings. nih.gov While DHI itself polymerizes at a slower rate than dopamine, the two are compatible for copolymerization under the same reaction conditions. nih.gov This compatibility enables the production of copolymer coatings with varying molar ratios of the two components. nih.gov
One of the key advantages of incorporating the indazole scaffold is the introduction of additional coordinating functionalities through its pyrazole moieties. nih.gov In a copolymer of DHI and dopamine, while the PDA component provides the structural framework, the DHI units enhance colloidal stability and offer extra sites for metal ion coordination. nih.gov This enhanced binding capability for metal ions, such as copper(II), opens up new possibilities for applications in biomedicine, including the development of cargo carriers for transition metal-based species. nih.gov
Research has also explored the use of other indazole derivatives, such as 5-hydroxyindazole, in the polymerization of dopamine. nih.govresearchgate.net The addition of 5-hydroxyindazole to a dopamine polymerization matrix has been shown to influence the resulting polymer's characteristics. nih.govresearchgate.net Studies have confirmed the presence of the indazole in the polymer shell when coated onto silica (B1680970) gel particles. nih.govresearchgate.net The inclusion of 5-hydroxyindazole can lead to the formation of monodisperse polymer-coated particles. nih.gov Interestingly, characterization suggests that 5-hydroxyindazole may act as a chain-terminating agent in the polymerization process. nih.gov
A significant finding from these studies is the impact of indazole incorporation on the cytotoxicity of the resulting materials. Polymer particles containing 5-hydroxyindazole have demonstrated significantly lower toxicity levels compared to polydopamine alone, highlighting the potential of this approach for creating more biocompatible materials. nih.gov
The table below summarizes the key findings from studies on the copolymerization of indazole derivatives with dopamine.
| Indazole Derivative | Key Findings in Copolymerization with Dopamine | Reference |
| 5,6-Dihydroxy-1H-indazole (DHI) | - Compatible copolymerization with dopamine. - Enhanced colloidal stability of the resulting polymer. - Pyrazole moieties provide additional coordinating functionality for metal ions. - Copolymers exhibit enhanced binding for copper(II). | nih.gov |
| 5-hydroxyindazole | - Acts as a chain-terminating agent. - Yields monodisperse polymer-coated particles. - Reduces the cytotoxicity of the polymer compared to pure polydopamine. | nih.gov |
These findings underscore the valuable role of the indazole scaffold in the development of bio-inspired materials. By copolymerizing indazole derivatives with dopamine, it is possible to tailor the properties of polydopamine-like coatings, enhancing their functionality for specific applications in fields ranging from biomedical devices to environmental remediation. The ability to introduce new functionalities, improve stability, and reduce cytotoxicity makes the indazole scaffold a promising component for the next generation of advanced materials.
Future Research Directions and Methodological Advancements for 3 Ethyl 5 Methyl 1h Indazole
Development of Novel and Highly Efficient Synthetic Routes to 3-Ethyl-5-methyl-1H-indazole
While the direct synthesis of this compound is not extensively documented, a plethora of modern synthetic methodologies for analogous indazole derivatives can be adapted to achieve its efficient and novel synthesis. Future research should focus on moving beyond classical condensation reactions, which often require harsh conditions, towards more sophisticated and efficient strategies.
Promising synthetic avenues include:
Metal-Catalyzed Cross-Coupling and Cyclization: Copper- or palladium-catalyzed reactions are powerful tools for constructing the indazole nucleus organic-chemistry.org. A potential route could involve the coupling of a hydrazine (B178648) derivative with a suitably substituted o-halobenzonitrile, followed by a cyclization step.
C-H Amination: Direct intramolecular C-H amination of arylhydrazones offers an atom-economical approach to the indazole core. Recent advancements have demonstrated the utility of silver(I)-mediated oxidative C-H amination for constructing a variety of 3-substituted indazoles rsc.org.
One-Pot Syntheses: To improve efficiency and reduce waste, one-pot procedures are highly desirable. Methodologies such as the reaction of hydrazones with arynes or one-pot NCS-chlorination/aryne annulation protocols could provide direct access to the target compound from readily available starting materials nih.gov.
[3+2] Cycloaddition Reactions: The reaction of in-situ generated diazo compounds with arynes is a well-established method for forming the pyrazole (B372694) ring of the indazole system organic-chemistry.org. Adapting this method could provide a regioselective route to this compound.
A proposed synthetic strategy is outlined in Table 1.
Table 1: Proposed Synthetic Strategies for this compound
| Strategy | Key Reactants | Catalyst/Reagent | Advantages |
|---|---|---|---|
| C-H Amination | 2-amino-4-methylpropiophenone derivative | Silver(I) oxidant | High atom economy, direct formation of N-N bond |
| One-Pot Aryne Annulation | Propanal N,N-dimethylhydrazone and a 4-methyl-substituted aryne precursor | N-chlorosuccinimide (NCS), CsF | High yields, use of readily available starting materials nih.gov |
Future efforts should aim to optimize these routes for high yields, scalability, and environmental sustainability, potentially exploring flow chemistry or microwave-assisted synthesis to accelerate reaction times and improve efficiency nih.gov.
Application of Emerging Spectroscopic Characterization Techniques
Thorough characterization is essential to confirm the structure and purity of newly synthesized this compound. While standard techniques like Infrared (IR) spectroscopy, Mass Spectrometry (MS), and one-dimensional Nuclear Magnetic Resonance (1D-NMR) are fundamental, emerging and advanced techniques can provide deeper structural insights.
1D and 2D NMR Spectroscopy: High-field ¹H and ¹³C NMR are indispensable for structural elucidation. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be crucial for unambiguously assigning all proton and carbon signals, especially the regiochemistry of the ethyl and methyl groups on the indazole core.
High-Resolution Mass Spectrometry (HRMS): HRMS will be vital for confirming the elemental composition and exact mass of the synthesized compound, distinguishing it from potential isomers.
Based on data from structurally similar compounds like 3-methyl-1H-indazole and other ethyl-substituted indazoles, a predicted spectroscopic profile for this compound is presented in Table 2 rsc.orgrsc.org.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
|---|---|
| ¹H NMR (in CDCl₃) | δ (ppm): ~10-12 (br s, 1H, NH), ~7.5-7.8 (m, 1H, Ar-H), ~7.0-7.3 (m, 2H, Ar-H), ~2.9-3.1 (q, 2H, -CH₂-), ~2.4-2.5 (s, 3H, Ar-CH₃), ~1.3-1.5 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (in CDCl₃) | δ (ppm): ~140-145 (C3), ~135-140 (C7a), ~120-130 (aromatic CH carbons), ~110-120 (aromatic CH carbons), ~20-25 (Ar-CH₃), ~15-20 (-CH₂-), ~10-15 (-CH₂-CH₃) |
| IR (KBr, cm⁻¹) | ν: ~3100-3300 (N-H stretch), ~2900-3000 (C-H stretch, alkyl), ~1600, ~1500 (C=C stretch, aromatic) |
| HRMS (ESI) | Calculated for C₁₀H₁₃N₂ [M+H]⁺ |
These predicted values will serve as a benchmark for the experimental characterization of the compound once it is synthesized.
Integration of Advanced Hybrid Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties of molecules before they are synthesized, thus guiding experimental efforts. For this compound, a hybrid approach combining several computational methodologies is proposed.
Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of the molecule nih.gov. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the compound's reactivity and electronic behavior rsc.orgresearchgate.net. Furthermore, DFT can be used to predict NMR and IR spectra, which can then be compared with experimental data to validate the synthesized structure nih.gov.
Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives of this compound is synthesized and tested for a specific biological activity, 3D-QSAR studies can be performed. These studies correlate the structural features of the molecules with their activity, providing a model that can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs sioc-journal.cn.
Molecular Docking: To explore the potential of this compound as a therapeutic agent, molecular docking simulations can be performed. These simulations predict the binding mode and affinity of the compound to the active site of a biological target, such as a protein kinase or receptor dntb.gov.ua. This can help identify potential biological targets and provide a rationale for observed biological activity nih.gov.
By integrating these computational methods, a comprehensive in silico profile of this compound can be generated, saving time and resources in the laboratory.
Exploration of Structure-Property Relationships for Tailored Material Applications
The ultimate goal of synthesizing and characterizing this compound is to harness its properties for specific applications. The ethyl group at the 3-position and the methyl group at the 5-position are expected to influence the molecule's steric and electronic properties, which in turn will dictate its function.
Medicinal Chemistry: Indazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties nih.govnih.gov. The specific substitution pattern of this compound may confer selectivity for certain biological targets. Structure-activity relationship (SAR) studies will be crucial in this area. By synthesizing a library of analogs with modifications at the N1 position or further substitution on the benzene (B151609) ring, it will be possible to elucidate the key structural features required for a desired biological effect nih.gov.
Materials Science: The indazole ring system can also be incorporated into functional materials. For example, indazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) or as corrosion inhibitors. The ethyl and methyl substituents will affect the molecule's solubility, packing in the solid state, and intermolecular interactions, all of which are critical for material properties.
Future research should involve a systematic exploration of how modifications to the this compound scaffold impact its physicochemical and biological properties, allowing for the rational design of molecules tailored for specific applications.
Synergistic Approaches: Bridging Synthetic, Characterization, and Theoretical Studies for Comprehensive Understanding of the Chemical Compound
A truly comprehensive understanding of this compound can only be achieved through a synergistic approach that integrates the different research areas outlined above. This involves a feedback loop where experimental results inform and refine computational models, and computational predictions guide future synthetic and testing efforts.
An integrated research workflow would look as follows:
Computational Design: Use DFT and molecular docking to predict the properties and potential applications of this compound.
Synthesis: Develop a novel and efficient synthetic route to the target compound based on modern methodologies.
Characterization: Use advanced spectroscopic techniques to confirm the structure and purity of the synthesized compound. Compare the experimental data with the computationally predicted spectra.
Property Evaluation: Screen the compound for biological activity or material properties based on the initial computational predictions.
SAR and QSAR Studies: Synthesize a focused library of analogs to explore structure-property relationships. Use the experimental data to build robust QSAR models.
Iterative Refinement: Use the insights from the experimental and computational studies to design the next generation of derivatives with improved properties.
This synergistic approach, which combines experimental synthesis and characterization with theoretical and computational studies, represents the future of chemical research and is the most promising path to unlocking the full potential of this compound nih.govkogakuin.ac.jp.
Q & A
Basic: What are the recommended synthetic routes for 3-Ethyl-5-methyl-1H-indazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of substituted hydrazines with carbonyl precursors. Key steps include:
- Precursor Selection : Use ethyl and methyl-substituted benzaldehyde derivatives for regioselective indazole ring formation.
- Cyclization : Employ refluxing ethanol with hydrazine hydrate, monitoring pH to favor intramolecular cyclization (e.g., Scheme 1 in uses similar conditions for oxadiazole synthesis) .
- Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) and catalyst (e.g., CAN in PEG for improved yields, as in ). Purity is validated via TLC and recrystallization .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR/IR Spectroscopy :
- Crystallography :
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
Methodological Answer:
- Computational Setup :
- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to assess accuracy .
Advanced: How to resolve contradictions in pharmacological data (e.g., IC50 variability) for indazole derivatives?
Methodological Answer:
- Source Analysis :
- Experimental Replication :
Advanced: How to design structure-activity relationship (SAR) studies for this compound in kinase inhibition?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace ethyl with bulkier groups) using Suzuki coupling ( ’s aryl-thiazole-triazole approach) .
- Biological Testing :
Advanced: What computational tools are effective for analyzing high-throughput screening data of indazole analogs?
Methodological Answer:
- Data Processing : Use Python/R for dose-response curve fitting (e.g., four-parameter logistic model).
- Machine Learning : Apply random forest classifiers ( ’s open-data frameworks) to predict bioactivity from molecular descriptors .
- Visualization : Generate heatmaps (e.g., seaborn) to cluster compounds by IC50 and selectivity profiles .
Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
